molecular formula C23H27N3O2S B2885345 N,N-diethyl-2-[3-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]acetamide CAS No. 877657-86-8

N,N-diethyl-2-[3-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]acetamide

Cat. No.: B2885345
CAS No.: 877657-86-8
M. Wt: 409.55
InChI Key: OVBAALILODCRCJ-UHFFFAOYSA-N
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Description

N,N-diethyl-2-[3-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]acetamide is a complex organic compound that features an indole nucleus. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, holds potential for various scientific and industrial applications.

Preparation Methods

The synthesis of N,N-diethyl-2-[3-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]acetamide typically involves multiple steps, including the formation of the indole nucleus and subsequent functionalization. . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of specific catalysts.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N,N-diethyl-2-[3-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antiviral and antimicrobial properties.

    Medicine: Investigated for its anticancer and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes. The diethylamino and oxoethyl groups may enhance its ability to penetrate cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Similar compounds include other indole derivatives such as:

Compared to these compounds, N,N-diethyl-2-[3-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]acetamide is unique due to its specific functional groups, which may confer distinct biological activities and applications.

Properties

IUPAC Name

N,N-diethyl-2-[3-[2-(4-methylanilino)-2-oxoethyl]sulfanylindol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O2S/c1-4-25(5-2)23(28)15-26-14-21(19-8-6-7-9-20(19)26)29-16-22(27)24-18-12-10-17(3)11-13-18/h6-14H,4-5,15-16H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVBAALILODCRCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)SCC(=O)NC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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